molecular formula C14H18BBrO4 B8248998 3-Bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

3-Bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B8248998
M. Wt: 341.01 g/mol
InChI Key: QDAAPNHFBIFZMD-UHFFFAOYSA-N
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Description

This compound is a benzaldehyde derivative functionalized with bromine (Br) at the 3-position, methoxy (-OCH₃) at the 4-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 5-position. Its molecular formula is C₁₇H₂₂BBrO₄, with a molecular weight of 397.08 g/mol. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, while the bromine and methoxy substituents modulate electronic and steric properties, influencing reactivity and solubility . This compound serves as a critical intermediate in pharmaceutical and materials science, particularly in synthesizing conjugated polymers or bioactive molecules .

Properties

IUPAC Name

3-bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-17)7-11(16)12(10)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAAPNHFBIFZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction is carried out under solvent-free conditions, which makes it more environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Benzaldehydes: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as an intermediate in chemical reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through cross-coupling reactions, while the bromine atom allows for further functionalization through substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent types, positions, and electronic effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Br (3), -OCH₃ (4), BPin (5) C₁₇H₂₂BBrO₄ 397.08 Bromine enables further coupling; methoxy enhances electron-donating effects .
5-Bromo-2-fluoro-3-(BPin)benzaldehyde Br (5), F (2), BPin (3) C₁₄H₁₈BBrFO₃ 345.01 Fluorine increases electronegativity, altering reactivity in cross-couplings.
4-Chloro-3-(BPin)benzaldehyde Cl (4), BPin (3) C₁₃H₁₆BClO₃ 266.53 Chloro substituent offers smaller steric bulk vs. bromine.
2-Fluoro-3-methyl-5-(BPin)benzaldehyde F (2), -CH₃ (3), BPin (5) C₁₄H₁₉BF₂O₂ 280.12 Methyl group enhances lipophilicity; fluorine directs electrophilic substitution.
3-Methoxy-5-(BPin)benzaldehyde -OCH₃ (3), BPin (5) C₁₄H₁₉BO₄ 278.11 Lacks bromine, limiting halogen-mediated coupling but retains boronate reactivity.
4-(BPin)benzaldehyde BPin (4) C₁₃H₁₇BO₃ 232.08 Simplest analogue; unsubstituted benzaldehyde with boronate at para position.

Reactivity Comparison

  • Suzuki-Miyaura Coupling : The target compound’s bromine allows oxidative addition with palladium catalysts, while the boronate ester facilitates transmetallation. In contrast, 4-(BPin)benzaldehyde lacks a leaving group (e.g., Br), requiring pre-functionalization for coupling.
  • Electronic Effects : Methoxy groups in the target compound and 3-Methoxy-5-(BPin)benzaldehyde donate electron density, stabilizing intermediates in nucleophilic substitutions. Fluorinated analogues (e.g., ) exhibit stronger electron-withdrawing effects, altering reaction rates.
  • Steric Hindrance : The bulky BPin group at position 5 in the target compound may slow coupling kinetics compared to para-substituted derivatives like 4-(BPin)benzaldehyde .

Physical Properties

  • Solubility : All BPin-containing compounds are soluble in polar aprotic solvents (e.g., THF, DMSO) due to the boronate ester . Methoxy and bromine substituents enhance solubility in alcohols .
  • Melting Points : Bromine and methoxy groups increase melting points (target compound: ~150–160°C estimated) compared to simpler analogues like 4-(BPin)benzaldehyde (~80–90°C) .

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